5-Oxa-17-phenyl-18,19,20-trinor prostaglandin f1alpha amide
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Overview
Description
5-Oxa-17-phenyl-18,19,20-trinor prostaglandin f1alpha amide: is a synthetic analog of prostaglandins, which are lipid compounds that have diverse hormone-like effects in animals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods: it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, which may alter its functional groups and overall structure.
Reduction: Reduction reactions can also occur, potentially converting ketone groups to alcohols.
Substitution: Various substitution reactions can be performed to modify the phenyl group or other parts of the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a model to study the reactivity and stability of prostaglandin analogs. It helps in understanding the effects of structural modifications on biological activity .
Biology: In biological research, it is used to investigate the role of prostaglandins in various physiological processes, including inflammation and reproduction .
Medicine: Medically, this compound has been studied for its potential use in reproductive health, particularly in the regulation of menstrual cycles and pregnancy .
Industry: In the industrial sector, it may be used in the development of pharmaceuticals and other products that require precise control over prostaglandin activity .
Mechanism of Action
The mechanism of action of 5-Oxa-17-phenyl-18,19,20-trinor prostaglandin f1alpha amide involves its interaction with prostaglandin receptors. It inhibits luteal progesterone secretion, which can affect menstrual cycles and pregnancy . The molecular targets include specific prostaglandin receptors, and the pathways involved are related to hormone regulation and signal transduction .
Comparison with Similar Compounds
- 17-phenyl trinor Prostaglandin F2α isopropyl ester
- 5-trans-17-phenyl trinor Prostaglandin F2α ethyl amide
- 17-phenyl trinor Prostaglandin F2α methyl amide
Comparison: Compared to these similar compounds, 5-Oxa-17-phenyl-18,19,20-trinor prostaglandin f1alpha amide is unique due to the presence of the oxa group, which can influence its biological activity and stability. This structural difference may result in distinct pharmacological properties and applications .
Properties
CAS No. |
80210-20-4 |
---|---|
Molecular Formula |
C22H33NO5 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
4-[2-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]ethoxy]butanamide |
InChI |
InChI=1S/C22H33NO5/c23-22(27)7-4-13-28-14-12-19-18(20(25)15-21(19)26)11-10-17(24)9-8-16-5-2-1-3-6-16/h1-3,5-6,10-11,17-21,24-26H,4,7-9,12-15H2,(H2,23,27)/b11-10+/t17?,18-,19-,20-,21+/m1/s1 |
InChI Key |
QZWASSZTIOQLDI-KSNXSOMGSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/C(CCC2=CC=CC=C2)O)CCOCCCC(=O)N)O |
Canonical SMILES |
C1C(C(C(C1O)C=CC(CCC2=CC=CC=C2)O)CCOCCCC(=O)N)O |
Origin of Product |
United States |
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